molecular formula C5H11ClN4O B2366513 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride CAS No. 1909327-92-9

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No.: B2366513
CAS No.: 1909327-92-9
M. Wt: 178.62
InChI Key: ZGWFWJQDVIBLSS-UHFFFAOYSA-N
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Description

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the reaction of 3-aminopropylamine with a suitable precursor under controlled conditions. One common method involves the use of 3-aminopropyltriethoxysilane as a starting material, which undergoes hydrolytic polycondensation in the presence of hydrochloric acid or trifluoromethanesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-aminopropyl)-1H-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c6-2-1-3-9-4-7-8-5(9)10;/h4H,1-3,6H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWFWJQDVIBLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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